
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a useful research compound. Its molecular formula is C22H20N2O7S and its molecular weight is 456.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Functionalized Monomers and Antimicrobial Activity
Research on novel acrylate monomers, which bear structural similarities to the compound , has demonstrated the potential for creating antimicrobial polymers. For instance, Saraei et al. (2016) synthesized acrylate monomers based on kojic acid and evaluated their antimicrobial activity against bacteria and fungi. The polymers showed moderate to good activity, suggesting the potential of similar compounds for antimicrobial applications (Saraei et al., 2016).
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of related compounds offer insights into the molecular arrangements that could influence their physical and chemical properties. Wang et al. (2012) prepared a compound with a pyrimidin-2-ylamino group and analyzed its crystal structure, providing essential data for understanding the molecular interactions and stability of such compounds (Wang et al., 2012).
Charge Transfer Dyes in Polymers
Charge transfer dyes incorporating pyran-based CTD monomers have been explored for their unique photophysical properties. Kwak et al. (2009) synthesized a pyran-based CTD monomer and copolymerized it with various monomers to study the absorption and fluorescence properties. These findings are crucial for developing new materials with tailored optical properties for applications in sensors and optoelectronics (Kwak et al., 2009).
Polymerization and Copolymerization Studies
The polymerization behavior of acrylates and their copolymerization with other monomers have been extensively studied to develop materials with desired mechanical and thermal properties. For example, research on the reversible addition-fragmentation chain transfer polymerization of acrylates demonstrates the versatility of acrylate monomers in producing polymers with controlled molecular weights and architectures. Such studies are fundamental for advancing polymer science and engineering applications (Perrier et al., 2003).
High-Refractive Index Materials
Developing high-refractive-index materials is crucial for optical and electronic applications. Lee et al. (2021) introduced photo-curable pyrimidine-based acrylate monomers for synthesizing polymers with high refractive indexes, demonstrating the potential of acrylate derivatives in creating advanced optical materials (Lee et al., 2021).
Eigenschaften
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c1-27-17-9-14(10-18(28-2)21(17)29-3)5-6-20(26)31-19-12-30-15(11-16(19)25)13-32-22-23-7-4-8-24-22/h4-12H,13H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLCPABACGDAQQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

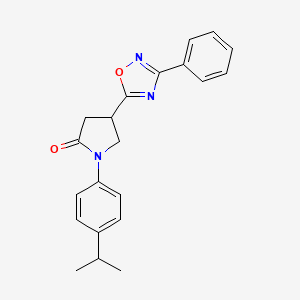



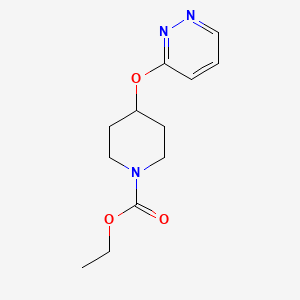
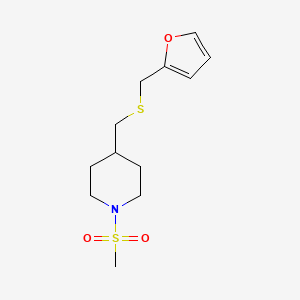
![4-[(1E)-(hydroxyimino)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2869498.png)
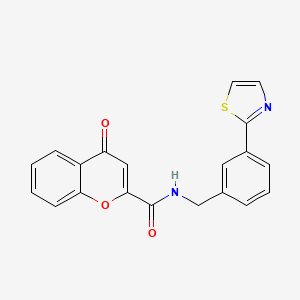
![7-Methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2869501.png)
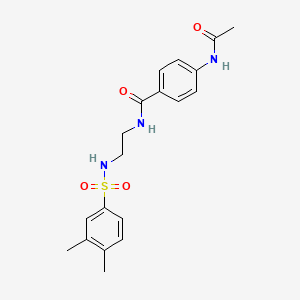

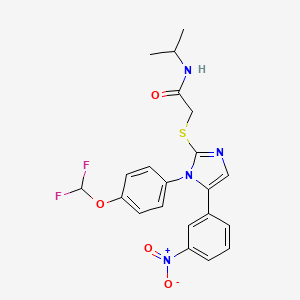

![2-Chloro-N-(2-methylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869508.png)